4-Imidazolidinone, 3-heptyl-1-phenyl-2-thioxo-
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Overview
Description
3-Heptyl-1-phenyl-2-thiohydantoin: is a chemical compound with the molecular formula C16H22N2OS It is a derivative of thiohydantoin, characterized by the presence of a heptyl group at the third position and a phenyl group at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Heptyl-1-phenyl-2-thiohydantoin typically involves the reaction of heptylamine with phenyl isothiocyanate to form an intermediate, which is then cyclized to produce the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of 3-Heptyl-1-phenyl-2-thiohydantoin may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include steps such as purification through recrystallization or distillation to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Heptyl-1-phenyl-2-thiohydantoin can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thiohydantoin moiety to a hydantoin derivative.
Substitution: The phenyl and heptyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents or nucleophiles can be employed under appropriate conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce hydantoin derivatives.
Scientific Research Applications
Chemistry: In chemistry, 3-Heptyl-1-phenyl-2-thiohydantoin is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology: In biological research, this compound may be studied for its potential biological activity. Researchers investigate its interactions with various biological targets to understand its effects and potential therapeutic applications.
Medicine: In the field of medicine, 3-Heptyl-1-phenyl-2-thiohydantoin is explored for its potential as a pharmaceutical agent. Its derivatives may exhibit properties such as antimicrobial, antifungal, or anticancer activity, making it a candidate for drug development.
Industry: In industrial applications, this compound can be used in the production of specialty chemicals, including agrochemicals and materials science. Its unique properties make it valuable for developing new materials with specific characteristics.
Mechanism of Action
The mechanism of action of 3-Heptyl-1-phenyl-2-thiohydantoin involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions.
Comparison with Similar Compounds
3-Heptyl-1-phenyl-2-hydantoin: Similar in structure but lacks the sulfur atom.
3-Heptyl-1-phenyl-2-thiohydantoin derivatives: Various derivatives with different substituents on the phenyl or heptyl groups.
Uniqueness: 3-Heptyl-1-phenyl-2-thiohydantoin is unique due to the presence of both a heptyl and phenyl group, along with the thiohydantoin moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
24147-50-0 |
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Molecular Formula |
C16H22N2OS |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
3-heptyl-1-phenyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C16H22N2OS/c1-2-3-4-5-9-12-17-15(19)13-18(16(17)20)14-10-7-6-8-11-14/h6-8,10-11H,2-5,9,12-13H2,1H3 |
InChI Key |
KJGKVKNUHXSXOH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCN1C(=O)CN(C1=S)C2=CC=CC=C2 |
Origin of Product |
United States |
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